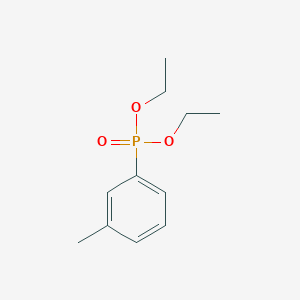

Diethyl m-tolylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQZSAKTKNWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452196 | |

| Record name | Diethyl (3-methylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15286-13-2 | |

| Record name | Diethyl (3-methylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of Diethyl M Tolylphosphonate

A comprehensive understanding of the physicochemical properties of Diethyl m-tolylphosphonate is fundamental to its application and handling in a laboratory setting. These properties dictate its behavior in different solvents and under various reaction conditions.

| Property | Value | Source |

| IUPAC Name | This compound | chemicalbook.com |

| Diethyl (3-methylphenyl)phosphonate | buyersguidechem.com | |

| CAS Number | 15286-13-2 | rsc.org |

| Chemical Formula | C₁₁H₁₇O₃P | bldpharm.com |

| Molecular Weight | 228.22 g/mol | chemicalbook.com |

| Boiling Point | 307.5 °C at 760 mmHg | guidechem.com |

| 118 °C at different pressure | googleapis.com | |

| Appearance | Oil or light yellow oil | iu.edursc.org |

Advanced Reaction Chemistry and Mechanistic Investigations of Diethyl M Tolylphosphonate

Phosphonate-Directed Carbon-Hydrogen (C-H) Functionalization

The phosphonate (B1237965) group has emerged as a versatile directing group in C-H activation, enabling the selective functionalization of otherwise unreactive C-H bonds. This strategy has been particularly effective in the borylation of aryl phosphonates.

Iridium-Catalyzed Ortho C-H Borylation

Researchers have developed iridium-catalyzed methods for the ortho C-H borylation of aryl phosphonates, including diethyl m-tolylphosphonate. nih.govresearchgate.net These reactions typically utilize an iridium precatalyst, such as [Ir(COD)(OMe)]2 or [Ir(COD)(acac)], in combination with a bipyridine-based ligand. nih.govd-nb.info The phosphonate group directs the iridium catalyst to the ortho position, facilitating the cleavage of the C-H bond and subsequent borylation with reagents like bis(pinacolato)diboron (B136004) (B2pin2). nih.govmdpi.com This method provides a direct route to ortho-borylated aryl phosphonates, which are valuable intermediates for further synthetic transformations. nih.gov The choice of ligand is crucial for achieving high selectivity and efficiency. nih.govd-nb.info While some catalytic systems show excellent ortho-selectivity, others can lead to a mixture of isomers, highlighting the nuanced control exerted by the ligand and reaction conditions. d-nb.inforesearchgate.net

Regioselectivity in C-H Borylation of meta-Substituted Aryl Phosphonates

The C-H borylation of meta-substituted aryl phosphonates, such as this compound, exhibits remarkable regioselectivity. nih.govresearchgate.net Studies have shown that the borylation of 3-substituted aryl phosphonates with iridium catalysts proceeds with high selectivity to afford the corresponding meta-phosphonate substituted arylboronic esters as the sole product. researchgate.net For instance, the iridium-catalyzed borylation of this compound results in highly regioselective C-H borylation at the less sterically hindered position. nih.govresearchgate.net This selectivity is primarily governed by steric effects, where the catalyst preferentially attacks the C-H bond that is less encumbered by the meta-substituent. nih.govmadridge.orgrsc.org This contrasts with the borylation of unsubstituted diethyl phenylphosphonate (B1237145), which can lead to a mixture of mono- and bis-borylated products at the meta and para positions. d-nb.inforesearchgate.net The predictable regioselectivity in meta-substituted systems makes this a powerful tool for the synthesis of specifically functionalized phosphoarenes. nih.gov

Cross-Coupling Reactivity and Subsequent Transformations

The borylated derivatives of this compound serve as key building blocks for constructing more complex molecular architectures through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Biarylmonophosphonate Synthesis

The ortho- and meta-borylated diethyl tolylphosphonate derivatives readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netscispace.com This reaction allows for the coupling of the arylboronic ester with various aryl halides to form biarylmonophosphonates. researchgate.net This two-step sequence, involving iridium-catalyzed C-H borylation followed by palladium-catalyzed Suzuki-Miyaura coupling, provides a streamlined approach to a diverse range of biarylmonophosphonates from simple aryl phosphonate starting materials. d-nb.inforesearchgate.net The process is often efficient and can be performed in a one-pot fashion without the need for purification of the intermediate boronic ester, simplifying the synthetic procedure. researchgate.net

C-H Arylation Where Phosphonate Acts as a Directing Group

The phosphonate group can also act as a directing group in C-H arylation reactions, although this is more established for phosphoramidates. acs.orgnih.gov In these transformations, a transition metal catalyst, often palladium, is directed to the ortho C-H bond by the phosphonate moiety. rsc.org This allows for the direct formation of a C-C bond between the aryl phosphonate and an aryl halide or its equivalent. While specific examples focusing solely on this compound are less detailed in the provided results, the general principle of phosphonate-directed C-H arylation suggests a potential pathway for its further functionalization. rsc.org This methodology offers an alternative to the borylation-coupling sequence for the synthesis of biarylphosphonates.

Radical Pathways in Phosphonate Formation (e.g., Aryl Radical Intermediates)

Alternative to transition metal-catalyzed C-H functionalization, radical-based methods offer another avenue for the formation of arylphosphonates. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.govpurdue.edu One such approach involves the generation of an aryl radical from a suitable precursor, which then reacts with a phosphorus source, like a trialkyl phosphite (B83602), to form the C-P bond. nih.govpurdue.edu

Recent studies have explored the use of photoredox catalysis to generate aryl radicals from aryl halides or other precursors. purdue.edu Another innovative method involves the photoactivation of a thianthrenium salt derived from the arene, which then forms an electron donor-acceptor (EDA) complex with a phosphite. nih.gov Upon irradiation, this complex generates an aryl radical that subsequently reacts with the phosphite to yield the aryl phosphonate. nih.gov Mechanistic investigations, including radical trapping experiments, have provided strong evidence for the involvement of aryl radical intermediates in these transformations. nih.govpurdue.edubeilstein-journals.org These radical pathways represent a significant departure from the traditional metal-catalyzed cross-coupling and C-H activation methods for synthesizing compounds like this compound.

Electronic and Steric Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric nature of the tolyl group attached to the phosphorus atom. These effects can be quantitatively assessed through correlations with spectroscopic and kinetic data.

Hammett Equation Correlations with Spectroscopic and Kinetic Data

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. frontiersin.orgmdpi.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound (k₀ or K₀) through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. frontiersin.org

While specific Hammett studies on the hydrolysis or other reactions of this compound are not extensively documented, the electronic effect of the m-tolyl group can be inferred from data on related arylphosphonic acids. The dissociation constants (pKa) of a series of meta- and para-substituted benzenephosphonic acids have been shown to correlate well with Hammett substituent constants. ethz.ch The m-methyl group (m-tolyl) is known to be a weak electron-donating group, characterized by a small negative σ value. This suggests that this compound would undergo reactions sensitive to electron density at the phosphorus center at a slightly slower rate than the unsubstituted diethyl phenylphosphonate in reactions favored by electron-withdrawing groups.

For instance, in reactions where a negative charge develops in the transition state, such as nucleophilic attack on the phosphorus atom, the electron-donating nature of the m-tolyl group would slightly destabilize the transition state, leading to a slower reaction rate compared to the unsubstituted phenyl derivative. Conversely, in reactions where a positive charge develops, the m-tolyl group would have a slight stabilizing effect.

A study on the proton dissociation of arylphosphonic acids determined refined Hammett equations that can predict ionization constants. ethz.ch The equations are pKa₁ = 1.70 - 0.894σ and pKa₂ = 6.92 - 0.934σ. ethz.ch These correlations underscore the systematic influence of substituents on the electronic properties of the phosphonate group.

Table 1: Hammett Substituent Constants (σ) and pKa Values for Selected Substituted Phenylphosphonic Acids

| Substituent (X) | σ | pKa₁ | pKa₂ |

| p-OCH₃ | -0.27 | 1.94 | 7.16 |

| p-CH₃ | -0.17 | 1.85 | 7.07 |

| m-CH₃ | -0.07 | 1.76 | 6.98 |

| H | 0.00 | 1.70 | 6.92 |

| p-Cl | 0.23 | 1.50 | 6.70 |

| m-Cl | 0.37 | 1.37 | 6.57 |

| p-NO₂ | 0.78 | 1.00 | 6.19 |

Data adapted from studies on substituted phenylphosphonic acids. The values for m-CH₃ are predicted based on its known σ constant and the established Hammett correlation.

Stereoselective Syntheses Involving this compound Derivatives

While specific examples of stereoselective syntheses starting from or leading to derivatives of this compound are not extensively reported in the literature, general and powerful methods for the asymmetric synthesis of chiral phosphonates are well-established and applicable. These methods are crucial for accessing enantiomerically pure phosphonate derivatives, which are of significant interest in medicinal chemistry and as chiral ligands.

Key strategies for the stereoselective synthesis of chiral phosphonates include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. mdpi.com Two of the most fundamental reactions for the formation of C-P bonds in a stereocontrolled manner are the phospha-aldol (Abramov) reaction and the phospha-Mannich reaction. mdpi.com

The phospha-aldol reaction involves the addition of a phosphite, such as diethyl phosphite, to an aldehyde. In the context of this compound derivatives, one could envision the asymmetric addition of a phosphite to m-tolualdehyde in the presence of a chiral catalyst to generate a chiral α-hydroxy-m-tolylphosphonate.

The phospha-Mannich reaction is a three-component reaction involving an amine, an aldehyde, and a phosphite, leading to the formation of α-aminophosphonates. mdpi.com An asymmetric variant of this reaction, using a chiral catalyst or a chiral amine, could be employed to synthesize chiral α-amino-m-tolylphosphonate derivatives. For example, the reaction of m-tolualdehyde, an amine, and diethyl phosphite under asymmetric catalysis would provide a route to these valuable chiral compounds.

The development of chiral Brønsted acids and chiral metal complexes has significantly advanced the field of asymmetric phosphonylation reactions, allowing for high enantioselectivities in the synthesis of various functionalized phosphonates. frontiersin.orgmdpi.com Although direct applications to tolylphosphonates are yet to be widely explored, these methodologies represent the current state-of-the-art for accessing such chiral molecules.

Alkaline Hydrolysis Kinetics and Mechanism of Arylphosphonate Esters

The alkaline hydrolysis of arylphosphonate esters, including this compound, is a fundamental reaction that has been studied to understand the reactivity and mechanism of nucleophilic substitution at the phosphorus center. The reaction typically proceeds via a second-order process, being first-order in both the phosphonate ester and the hydroxide (B78521) ion. uwindsor.ca

The mechanism of alkaline hydrolysis of phosphonate esters generally involves the nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate or transition state, which then breaks down to give the products. The nature of the substituents on both the aryl ring and the alkoxy groups can significantly influence the reaction rate.

Electron-withdrawing groups on the aryl ring increase the electrophilicity of the phosphorus atom, thereby accelerating the rate of nucleophilic attack and increasing the hydrolysis rate. yale.edu Conversely, electron-donating groups, such as the methyl group in the meta position of this compound, are expected to slightly decrease the rate of hydrolysis compared to the unsubstituted diethyl phenylphosphonate.

Steric hindrance around the phosphorus center can also play a crucial role. uwindsor.ca Increased steric bulk in the alkoxy groups can hinder the approach of the nucleophile, leading to a significant decrease in the reaction rate. uwindsor.ca

Studies on the alkaline hydrolysis of a series of aryl methylphosphonates have yielded a Brønsted βlg value of -0.69. rsc.orgnih.gov This value indicates a significant degree of P-O bond cleavage to the leaving group in the transition state. The hydrolysis of these esters is about an order of magnitude faster than that of the corresponding phosphate (B84403) diesters. rsc.org

Table 2: Kinetic Data for the Alkaline Hydrolysis of Selected Arylphosphonate Esters

| Compound | Conditions | Rate Constant (k) | Reference |

| 4-Nitrophenyl methylphosphonate | 0.1 M NaOH, 25 °C | - | rsc.orgnih.gov |

| Ethyl diethylphosphinate | 70 °C | 260 (relative) | uwindsor.ca |

| Ethyl diisopropylphosphinate | 120 °C | 41 (relative) | uwindsor.ca |

| Ethyl di-tert-butylphosphinate | 120 °C | 0.08 (relative) | uwindsor.ca |

The mechanism can involve cleavage of either the P-OAr or the P-OEt bond. However, the phenolate (B1203915) is a better leaving group than the ethoxide ion, so cleavage of the P-OAr bond is generally favored.

Proton (¹H) NMR Analysis

Proton NMR spectra of this compound are characterized by distinct signals corresponding to the ethoxy and tolyl moieties. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the ethyl group's methyl protons (CH₃) present as a triplet, a result of coupling with the adjacent methylene (B1212753) protons. The methylene protons (OCH₂) in turn appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The aromatic protons of the tolyl group, along with the tolyl's methyl protons, produce a series of multiplets in the downfield region of the spectrum. rsc.orgrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | 1.26 - 1.33 | Triplet (t) | 7.1 - 7.2 |

| Tolyl CH₃ | 2.40 | Singlet (s) | N/A |

| Ethyl OCH₂ | 3.93 - 4.18 | Multiplet (m) | N/A |

| Aromatic H | 7.21 - 7.66 | Multiplet (m) | N/A |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound and shows characteristic couplings to the phosphorus atom. The carbon signals are reported as doublets due to one-bond or multi-bond C-P coupling. For instance, the carbons of the ethyl groups and the aromatic ring all exhibit this splitting pattern, which is instrumental in assigning each resonance. rsc.orgrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | 16.22 - 16.3 | Doublet (d) | 6.1 - 6.4 |

| Tolyl CH₃ | 20.94 - 21.3 | Singlet (s) | N/A |

| Ethyl OCH₂ | 62.0 - 62.04 | Doublet (d) | 5.4 - 5.5 |

| Aromatic C (C-P) | 128.0 | Doublet (d) | 186.8 |

| Aromatic C | 128.3 | Doublet (d) | 15.6 |

| Aromatic C | 128.7 | Doublet (d) | 9.8 |

| Aromatic C | 132.2 | Doublet (d) | 9.9 |

| Aromatic C | 133.1 | Doublet (d) | 3.1 |

| Aromatic C | 138.2 | Doublet (d) | 14.9 |

Phosphorus-31 (³¹P) NMR Analysis and Chemical Shifts

Given the presence of a phosphorus atom, ³¹P NMR spectroscopy is an indispensable tool for characterizing this compound. This technique is highly specific to the phosphorus nucleus and provides a single, sharp signal in the proton-decoupled spectrum, indicative of the clean formation of the desired product. The chemical shift for this compound is consistently reported in the range of δ 19.4 to 19.80 ppm, referenced to an external standard of 85% phosphoric acid. rsc.orgrsc.org This narrow range confirms the specific electronic environment of the phosphorus atom within the phosphonate ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a structural fingerprint. Common fragmentation pathways for organophosphorus compounds involve the cleavage of the carbon-phosphorus bond and the loss of alkoxy groups. For this compound, characteristic fragment ions would likely result from the loss of ethyl and ethoxy radicals, as well as rearrangements involving the tolyl group. While a specific EI-MS spectrum for this compound was not found in the provided search results, the general fragmentation patterns of similar aromatic phosphonates suggest that key fragments would include ions corresponding to the tolyl group and various phosphorus-containing species.

High-Resolution Mass Spectrometry (HRMS)

Table 1: Calculated HRMS Data for this compound (C₁₁H₁₇O₃P) This table is generated based on theoretical calculations and serves as an illustrative example of expected HRMS data.

| Ion | Elemental Formula | Calculated Mass (Da) |

| [M+H]⁺ | C₁₁H₁₈O₃P⁺ | 229.09935 |

| [M+Na]⁺ | C₁₁H₁₇O₃PNa⁺ | 251.08129 |

The observation of ions with m/z values corresponding to these calculated exact masses, typically within a tolerance of a few parts per million (ppm), would confirm the elemental composition of this compound. doi.orgscispace.comnii.ac.jp

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the types of atoms and the chemical bonds connecting them. Each functional group has a characteristic set of vibrational frequencies, making these techniques powerful for structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. taylorfrancis.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where absorption bands correspond to specific molecular vibrations. For this compound, key functional groups produce characteristic absorption bands that confirm its structure. Although a specific spectrum for this compound is not provided in the search results, the expected absorption regions can be detailed based on known correlations for organophosphorus compounds. rsc.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound This table presents expected wavenumber ranges for the key functional groups found in this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Tolyl) |

| 2985 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | P=O Stretch (Phosphoryl) | Phosphonate |

| 1170 - 1150 | C-O Stretch | Ethyl |

| 1050 - 970 | P-O-C Stretch | Phosphonate-Alkyl |

The most prominent peaks would include the strong P=O stretch, characteristic of phosphonates, and the various C-H and C-O stretching vibrations. libretexts.org

Raman Spectroscopy (Applicability for Vibrational Fingerprinting)

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. researchgate.net Vibrations that cause a change in the polarizability of the molecule are Raman active. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds and aromatic rings. nih.gov This makes it an excellent technique for generating a unique "vibrational fingerprint" of a molecule. semanticscholar.org

For this compound, Raman spectroscopy would be highly effective for characterizing the following features:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the tolyl ring would produce a strong and sharp Raman signal.

Phosphoryl Group: The P=O stretching vibration is also typically Raman active and provides a key diagnostic peak.

Aliphatic Chain: The C-C backbone and symmetric C-H stretching vibrations of the ethyl groups would be clearly observable.

The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule than either technique alone.

Table 3: Expected Key Raman Shifts for this compound This table outlines the vibrational modes that are expected to be strongly Raman active.

| Wavenumber Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | Aromatic C-H Stretch | Tolyl Group |

| ~2940 | Symmetric CH₃ Stretch | Ethyl Group |

| ~1605 | Aromatic C=C Stretch | Tolyl Group |

| ~1240 | P=O Stretch | Phosphonate |

| ~1000 | Aromatic Ring Breathing | Tolyl Group |

Electronic Spectroscopy (e.g., UV-Vis Diffuse Reflectance Spectroscopy)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. rsc.org It measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The technique is primarily used to study molecules containing chromophores, which are typically unsaturated systems like aromatic rings or double bonds.

In this compound, the primary chromophore is the tolyl (methylbenzene) group. The ethyl phosphonate moiety does not absorb significantly in the standard UV-Vis range (200-800 nm). The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of the methyl and phosphonate substituents on the ring will cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.

Table 4: Expected UV-Vis Absorption for this compound This table presents the expected electronic transitions and absorption maxima based on the tolyl chromophore.

| Approximate λ_max (nm) | Transition Type | Chromophore |

| ~210 nm | Primary π → π | Aromatic Ring |

| ~265 nm | Secondary (Benzenoid) π → π | Aromatic Ring |

These absorption bands, particularly the fine-structured benzenoid band, are characteristic of the substituted aromatic system within the molecule. researchgate.net

Surface-Sensitive and Elemental Composition Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netbris.ac.uk XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. ntu.edu.tw

An XPS analysis of this compound would provide a survey spectrum identifying the presence of carbon (C), oxygen (O), and phosphorus (P). High-resolution spectra of the C 1s, O 1s, and P 2p regions would offer detailed chemical state information based on small shifts in the binding energies of the core electrons. mpg.de

Table 5: Predicted XPS Core-Level Analysis for this compound This table illustrates the distinct chemical environments that could be resolved using high-resolution XPS.

| Core Level | Chemical Environment | Expected Features |

| P 2p | R-P (=O)(OR)₂ | A single chemical state for phosphorus, confirming the phosphonate environment. |

| O 1s | P=O and P-O -C | Two resolved peaks corresponding to the doubly bonded phosphoryl oxygen and the two single-bonded ester oxygens, likely with a 1:2 area ratio. |

| C 1s | C -C (aromatic), C -H (aromatic), C -P, C -H (aliphatic, CH₃), C -O (aliphatic, CH₂) | Multiple overlapping peaks that can be deconvoluted to identify carbon atoms in different chemical environments (aromatic ring, methyl group, and the two distinct carbons of the ethyl groups). |

This detailed chemical state information is crucial for confirming the molecular structure and identifying any surface modifications or contaminants. aps.org

Applications in Chemical Research

Use as a Reagent in Organic Synthesis

The arylphosphonate functionality in this compound can participate in various chemical transformations. For instance, the phosphonate (B1237965) group can be a directing group in ortho-C–H functionalization reactions, allowing for the introduction of other substituents onto the aromatic ring. rsc.org The tolyl group itself can also undergo further reactions, making the compound a versatile starting point for the synthesis of more complex molecules.

Role in Catalysis

Arylphosphonates can serve as ligands for transition metal catalysts. The phosphorus atom can coordinate to a metal center, and the electronic and steric properties of the aryl group can influence the catalyst's activity and selectivity. While the direct use of this compound as a catalyst is not prominent, its structural motifs are relevant to the design of phosphine-based ligands.

Application as a Building Block in Organic Synthesis

This compound can be considered a building block for the construction of larger, more complex molecules. The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, which can then be used to create materials such as metal-organic frameworks or to introduce the phosphonate group into biologically active molecules. purdue.eduamazonaws.com

Computational and Theoretical Chemistry Studies of Diethyl M Tolylphosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. medigraphic.comresearchgate.net It is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. medigraphic.combuyersguidechem.com For Diethyl m-tolylphosphonate, DFT calculations can provide a comprehensive understanding of its geometric and electronic characteristics.

A fundamental step in any computational study is the geometry optimization of the molecule to find its most stable, lowest-energy conformation. buyersguidechem.commiracosta.edu For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The result is an optimized 3D structure from which various electronic properties can be calculated. sld.cu

The electronic structure determination reveals key insights into the molecule's reactivity. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. buyersguidechem.com A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | P=O | 1.48 |

| P-C(aryl) | 1.80 | |

| P-O(ethoxy) | 1.61 | |

| C(aryl)-C(methyl) | 1.51 | |

| O-C(ethyl) | 1.45 | |

| **Bond Angles (°) ** | O=P-C(aryl) | 115.0 |

| O=P-O(ethoxy) | 112.5 | |

| C(aryl)-P-O(ethoxy) | 105.0 | |

| P-O-C(ethyl) | 118.0 | |

| Dihedral Angles (°) | C(aryl)-C(aryl)-P=O | 15.0 |

| C(aryl)-P-O-C(ethyl) | -75.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental or computational results for this specific molecule.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.5 eV |

Note: This table contains hypothetical data to illustrate the output of electronic structure calculations.

DFT is also instrumental in modeling the mechanisms of chemical reactions. chemicalbook.com This involves identifying and characterizing the structures of transient species such as reaction intermediates and transition states. For reactions involving this compound, such as its potential role in electron-donor-acceptor (EDA) complexes, DFT can be used to calculate the geometries and energies of these complexes. chemicalbook.com

By mapping the reaction pathway, it is possible to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This provides critical information about the reaction kinetics. bldpharm.com The study of transition states allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical transformation.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.netwikipedia.org There is a wide variety of functionals available, each with its own strengths and weaknesses. The wB97XD functional, for example, is a long-range-corrected hybrid functional that includes empirical dispersion corrections. researchgate.netwikipedia.org This makes it particularly well-suited for studying systems where non-covalent interactions, such as van der Waals forces and π-π stacking, are important. wikipedia.org

The basis set determines the flexibility given to the orbitals to describe the electron distribution. Larger basis sets, such as the 6-311++G(d,p) set, provide more accurate results but are computationally more expensive. buyersguidechem.com The selection of an appropriate method involves balancing the need for accuracy with the available computational resources. For a molecule like this compound, a comparative study using different functionals (e.g., B3LYP, M06-2X, wB97XD) and basis sets would be necessary to validate the reliability of the computational predictions. wikipedia.org

Exploration of Conformational Potential Energy Surfaces

Molecules with rotatable bonds, such as the ethyl groups and the tolyl group in this compound, can exist in multiple conformations. The potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry. acs.org By systematically rotating the key dihedral angles and calculating the energy at each point, a conformational PES can be constructed.

This surface reveals the locations of energy minima, which correspond to stable conformers, and the energy barriers between them. acs.org For this compound, exploring the PES would identify the most stable arrangement of its flexible side chains and provide insight into the molecule's dynamic behavior in different environments. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (Caryl-P-O-Cethyl) | Dihedral Angle 2 (Caryl-P-O-Cethyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -75° | 75° | 0.00 |

| 2 | 180° | 75° | 2.5 |

| 3 | 180° | 180° | 4.1 |

| 4 | -75° | -75° | 1.8 |

Note: This table presents hypothetical data illustrating the kind of information derived from a conformational analysis. The dihedral angles and energies are for illustrative purposes only.

Mechanistic Insights Derived from Computational Modeling

Computational modeling serves as a powerful tool to gain deep mechanistic insights into chemical processes. bldpharm.com By integrating the results from DFT calculations and conformational analysis, a comprehensive picture of a molecule's reactivity can be developed. For this compound, computational studies could predict its behavior in various chemical reactions, such as hydrolysis or phosphorylation of other molecules.

For instance, modeling the interaction of this compound with a biological target could reveal the specific binding mode and the key intermolecular interactions responsible for its activity. Furthermore, computational models can be used to predict the outcomes of reactions, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. chemicalbook.com The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Building Blocks in Complex Molecule Synthesis

The carbon-phosphorus bond in Diethyl m-tolylphosphonate is a key feature that allows for its use in the formation of new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. This capability has positioned phosphonates as valuable reagents in the synthesis of natural products, pharmaceuticals, and agrochemicals, as well as precursors for important ligands in catalysis.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the broader class of phosphonate (B1237965) esters is integral to one of the most powerful olefination reactions in organic chemistry: the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.orgnrochemistry.comresearchgate.net This reaction involves the stereoselective formation of alkenes from aldehydes or ketones and a phosphonate-stabilized carbanion. alfa-chemistry.comwikipedia.orgnrochemistry.com The HWE reaction is widely employed in the synthesis of complex natural products due to its high reliability and the frequent prevalence of carbon-carbon double bonds in these molecules. The reaction generally favors the formation of (E)-alkenes, and the resulting dialkylphosphate byproduct is easily removed by aqueous extraction, simplifying purification. alfa-chemistry.comwikipedia.org

The general mechanism of the Horner-Wadsworth-Emmons reaction is outlined below:

Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction| Step | Description |

|---|---|

| 1. Deprotonation | A base is used to deprotonate the phosphonate at the carbon adjacent to the phosphorus atom, forming a nucleophilic phosphonate carbanion. nrochemistry.com |

| 2. Nucleophilic Addition | The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. nrochemistry.com |

| 3. Oxaphosphetane Formation | A cyclic oxaphosphetane intermediate is formed. nrochemistry.com |

Arylphosphonates are recognized as important intermediates in the synthesis of pharmaceutical and agrochemical compounds. digitellinc.com Their utility in these fields is often linked to their ability to act as bioisosteres of phosphate (B84403) or carboxylate groups, potentially influencing the biological activity and pharmacokinetic properties of a molecule. The synthesis of various aryl phosphonates can be achieved through methods like palladium-catalyzed cross-coupling reactions. mdpi.com For instance, the Hirao reaction, which couples aryl halides with dialkyl phosphites, is a notable method for forming the crucial P-C bond. mdpi.com The development of visible-light-mediated, metal-free methods for aryl phosphonate synthesis further expands the accessibility of these valuable intermediates. organic-chemistry.orgacs.org While direct examples of this compound as a specific intermediate are not prevalent in the reviewed literature, the general importance of the arylphosphonate structural motif is well-established.

Phosphine ligands are of paramount importance in organometallic chemistry and homogeneous catalysis. Arylphosphonates can serve as precursors to tertiary phosphines. digitellinc.com The reduction of the corresponding phosphine oxides, which can be derived from phosphonates, is a common method to obtain phosphines. rsc.org This transformation is significant because the properties of the phosphine ligand, such as its steric and electronic characteristics, can be fine-tuned by the substituents on the aryl ring. The tolyl group in this compound, for instance, would ultimately be incorporated into the final phosphine ligand, influencing its catalytic activity. The reduction of phosphine oxides to phosphines can be achieved using various reducing agents, and in the case of chiral phosphine oxides, this reduction can proceed with a high degree of stereospecificity. rsc.orgresearchgate.net

Tailoring Structures for Specific Chemical Transformations

The ability to modify the structure of this compound, particularly on the tolyl ring, allows for the fine-tuning of its properties and reactivity for specific applications. One powerful technique for such modifications is directed C-H borylation. This method enables the introduction of a boronic ester group at the ortho position to the phosphonate group on the aromatic ring. nih.gov This transformation is significant as the boronic ester can then be converted into a wide array of other functional groups, providing a versatile route to highly substituted phosphoarenes. nih.gov This approach allows for the synthesis of complex aryl phosphonates from simpler, more readily available starting materials. nih.gov

Development of Organic Electrode Materials

In the field of materials science, there is growing interest in the development of organic electrode materials for rechargeable batteries as an alternative to traditional inorganic materials. nih.gov Phosphonate-based organic materials are emerging as a promising class of compounds for this application. nih.govyoutube.com Research has shown that organic phosphonates can be designed to act as alkali-ion reservoir cathode materials. nih.gov For example, certain tetra-lithium and sodium salts of phenylene bis(phosphinates) have demonstrated impressive Li-ion and Na-ion conductivities. nih.gov These materials can undergo reversible electrochemical processes, making them suitable for use in batteries. nih.gov While research in this area is still developing, it highlights a potential high-value application for phosphonate-containing organic molecules like this compound in energy storage technologies. nih.gov

Functionalization for Advanced Materials Science Applications

The phosphonate group can be incorporated into polymers to impart specific properties, such as flame retardancy or improved surface characteristics. For example, diethyl vinylphosphonate has been used for the post-polymerization functionalization of linear polyglycidol. nih.govrsc.org This process involves the Michael addition of hydroxyl groups in the polymer to the vinyl group of the phosphonate. nih.govrsc.org The resulting phosphonate-functionalized polymer can then be further modified, for instance, by hydrolyzing the diethyl phosphonate esters to phosphonic acid groups. nih.govrsc.org

Additionally, organophosphorus compounds, including phosphonates, are utilized as flame retardants in various polymers. chemicalinsights.orgmdpi.commdpi.comnih.govchemlinked.com.cn They can act in the condensed phase by promoting char formation, which creates a barrier that inhibits the spread of flame. chemicalinsights.org The incorporation of compounds like this compound into polymer matrices could potentially enhance their flame-retardant properties.

Catalytic Roles and Catalysis Development Involving Diethyl M Tolylphosphonate Derivatives

Ligand Design and Coordination Chemistry of Phosphonate-Containing Ligands

The design of ligands is crucial for controlling the outcome of catalytic reactions, and phosphonate (B1237965) groups are valuable components in ligand architecture. The phosphonate moiety can act as a strong anchoring group for immobilizing molecular complexes on metal oxide surfaces or can be incorporated into a ligand scaffold to modulate its electronic properties and coordination behavior. acs.orguci.edu

The synthesis of ligands often involves creating polydentate structures that have pre-organized shapes, enabling specific coordination with metal ions. hud.ac.uk The electronic character and spatial arrangement of binding sites are designed to be complementary to the target metal. hud.ac.uk Phosphonate groups can be incorporated into various ligand backbones, such as those containing catecholate, pyridine (B92270), or bipyridine units. acs.orguci.eduichem.md

For instance, new catecholate ligands featuring protected phosphonate anchoring groups have been synthesized. acs.orguci.edu In one example, a diethoxyphosphoryl group was attached to the 4-position of a catechol ring. acs.org Studies on the resulting palladium complexes revealed that the electron-withdrawing nature of the phosphonate group significantly perturbs the donor ability of the catecholate ligand. acs.orguci.edu However, introducing a methylene (B1212753) spacer between the ring and the phosphonate group helps to electronically isolate the catecholate from the anchor. acs.orguci.edu This demonstrates the ability to fine-tune the electronic properties of a ligand through synthetic design.

The coordination chemistry of phosphonate ligands with transition metals like palladium has been explored. A novel aminobisphosphonate ligand incorporating an aminopyridine moiety was synthesized and complexed with palladium(II). ichem.md Characterization of the complex, [Pd(L)₂Cl₂], revealed a square planar coordination sphere where the ligand binds to the palladium center only through the pyridine nitrogen atom. ichem.md The presence of the bisphosphonate function is also noted for its potential to increase the water solubility of the corresponding metal complexes, which is advantageous for developing catalysts for reactions in aqueous media. ichem.mdnih.gov

Table 1: Examples of Phosphonate-Containing Ligands and Their Design Features

| Ligand Type | Design Feature | Purpose/Effect |

|---|---|---|

| Catecholate-phosphonate | Phosphonate group in 4-position | Anchoring to metal oxides; modulates electronic properties of the catecholate ring. acs.orguci.edu |

| Aminopyridine-bisphosphonate | Bisphosphonate function with a pyridine N-donor | Potential for water-soluble catalysts; coordinates to metals like Palladium. ichem.md |

Development of Transition Metal-Free Catalytic Methods Utilizing Phosphonates

Traditional methods for synthesizing aryl phosphonates often rely on transition-metal catalysis, using precursors like palladium, copper, or nickel complexes. purdue.edumdpi.com While effective, these methods can be limited by the cost and toxicity of the metals, air sensitivity, and harsh reaction conditions. nih.goviu.edupurdue.edu This has spurred the development of milder and more sustainable transition-metal-free methodologies. nih.govpurdue.edunih.gov

A significant advancement in this area is the use of photoredox catalysis for the formation of C–P bonds. nih.goviu.edu These methods avoid the need for transition metals and often proceed under mild conditions at room temperature. iu.edursc.org One prominent approach involves the use of 10H-phenothiazine (PTZ), an inexpensive organic dye, as a photoredox catalyst. nih.goviu.edu This system enables the phosphonation of aryl halides (iodides and bromides) and aryl trimethylammonium salts with trialkyl phosphites. nih.gov The reaction is notable for its ability to proceed under atmospheric conditions and in green, aqueous solvent mixtures, reducing its environmental impact. nih.govacs.org

Another transition-metal-free strategy involves the photoexcitation of an electron donor-acceptor (EDA) complex formed between an aryl halide and a donor species like potassium thioacetate. rsc.org Visible light promotes the reaction, generating aryl radicals that are subsequently trapped by trialkyl phosphites to yield the desired aryl phosphonates. rsc.org This method is performed at room temperature without any external photocatalyst or oxidant. rsc.org

The development of these transition-metal-free reactions represents a significant step towards greener and more cost-effective synthesis of aryl phosphonates. nih.govcas.cn

Table 2: Comparison of Catalytic Methods for Aryl Phosphonate Synthesis

| Method | Catalyst System | Key Advantages |

|---|---|---|

| Hirao Reaction | Palladium complexes (e.g., Pd(OAc)₂) | Well-established for C-P bond formation. mdpi.comrsc.org |

| Photoredox Catalysis | 10H-phenothiazine (PTZ) | Transition-metal-free, mild conditions, works in aqueous media. nih.govacs.org |

| Photoredox Catalysis | Eosin Y | Transition-metal-free, visible light, mild conditions. mdpi.com |

Utilization in Specific Catalytic Cycles (e.g., Photoredox Catalysis, Dual Catalysis)

Phosphonates and their precursors, trialkyl phosphites, are central to modern catalytic cycles, particularly in photoredox catalysis. nih.govpurdue.edu The general mechanism for the transition-metal-free photoredox phosphonylation of aryl halides involves the generation of a highly reactive aryl radical. iu.eduacs.org

In a typical cycle using a photocatalyst like 10H-phenothiazine (PTZ) or Eosin Y, the process begins with the excitation of the photocatalyst by visible light. nih.govmdpi.com The excited photocatalyst then engages in a single-electron transfer (SET) with the aryl halide. This reduces the aryl halide, causing it to fragment into an aryl radical and a halide anion. iu.edu This aryl radical is then intercepted by a trialkyl phosphite (B83602), which is present in the reaction mixture, to form the C–P bond and ultimately the aryl phosphonate product. nih.goviu.edu Radical trapping experiments have provided evidence supporting the presence of these radical intermediates. nih.govmdpi.com

This photoredox approach is advantageous as it operates under mild conditions and demonstrates broad functional group tolerance, allowing the reaction to proceed in the presence of sensitive moieties like ketones, amides, and amines. nih.gov

Dual catalysis, which often combines photoredox catalysis with transition metal catalysis, has also been employed for phosphonylation reactions. iu.edupurdue.edu However, the recent focus has been on developing entirely transition-metal-free systems to improve the sustainability of these transformations. iu.edupurdue.edu The development of dichromatic photoredox catalysis, which uses two different wavelengths of light, represents another strategy to activate otherwise unreactive heteroarene halides for phosphonylation. acs.org

Influence on Regioselectivity and Stereoselectivity in Catalytic Processes

Phosphonate-containing ligands, particularly chiral phosphine-phosphite and phosphoramidite (B1245037) ligands, play a pivotal role in controlling regioselectivity and stereoselectivity in asymmetric catalysis. acs.orgmdpi.comresearchgate.net The steric and electronic properties of the ligand, which are dictated by its molecular structure, create a specific chiral environment around the metal center, influencing how a substrate binds and reacts. acs.orgnih.gov

In asymmetric hydrogenation, the choice of a chiral phosphite-containing ligand is critical for achieving high enantioselectivity. acs.org For instance, in the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives, phosphite-phosphine ligands with a P-stereogenic center have achieved excellent enantioselectivities (up to 99% ee). acs.org Systematic variation of the ligand structure has shown that enantioselectivity can be determined by the stereogenic carbon in the ligand backbone, while the phosphite moiety also plays a key role. acs.org

Similarly, in nickel-catalyzed hydroamination of unactivated alkenes, chiral bisoxazoline (Box) ligands are used to control both regioselectivity and enantioselectivity. acs.org The reaction of various alkenes bearing native coordinating groups with anthranils can produce chiral arylamines with high yields and enantioselectivities (up to 99% ee). acs.org The ligand directs the hydrometalation step, leading to the selective formation of one enantiomer. acs.org

The influence of these ligands extends to other reactions as well. In the iridium-catalyzed hydrogenation of 2-methylquinoline, chiral phosphine-phosphite ligands have been shown to achieve up to 73% ee. nih.gov The outcome is highly sensitive to the ligand's structure, with less hindered phosphite groups and the electronic nature of the substituents affecting both catalytic activity and enantioselectivity. nih.gov These examples underscore the power of ligand design in directing the selectivity of catalytic transformations. nih.govproquest.com

Table 3: Influence of Phosphonate-Type Ligands on Selectivity in Catalysis

| Reaction Type | Ligand Type | Metal | Selectivity Achieved |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Phosphite-Phosphine | Rhodium | Up to 99% ee. acs.org |

| Hydroamination | Chiral Bisoxazoline (Box) | Nickel | Up to 99% ee and high regioselectivity. acs.org |

| Hydroboration | Chiral Bis-phosphine | Cobalt | rr >98:2 and er >98:2. nih.gov |

Emerging Research Directions and Future Perspectives on Diethyl M Tolylphosphonate

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of organophosphorus compounds, including diethyl m-tolylphosphonate, is increasingly benefiting from the adoption of flow chemistry and sustainable synthetic methods. researchgate.netrsc.orgnih.gov Flow chemistry, or continuous-flow synthesis, involves the continuous pumping of reactants through reactors, offering advantages such as enhanced heat and mass transfer, improved process control and safety, and the potential for integrating in-line analysis and purification. mit.edunih.govflinders.edu.au This methodology has been successfully applied to the synthesis of various phosphonates, suggesting its applicability to the production of this compound. researchgate.net

Key features of flow chemistry in this context include:

Improved Reaction Control: The small reactor volumes in flow systems allow for precise control over reaction parameters like temperature and pressure, which is crucial for managing potentially exothermic phosphonylation reactions. flinders.edu.au

Enhanced Safety: The reduced inventory of hazardous materials at any given time significantly improves the safety profile of the synthesis. nih.gov

Increased Efficiency: Continuous processing can lead to higher yields and purity, minimizing the need for extensive downstream purification. researchgate.net

Sustainable synthesis, or "green chemistry," aims to reduce the environmental impact of chemical processes. researchgate.netrsc.org In the context of this compound synthesis, this involves:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or conducting reactions under solvent-free conditions. researchgate.netnih.gov

Catalysis: Employing catalytic methods to reduce energy consumption and waste generation. nih.gov

Recent research in organophosphorus chemistry has highlighted several green synthetic approaches, such as microwave-assisted synthesis, visible-light-driven reactions, and the use of ball-milling, which could be adapted for the synthesis of this compound. researchgate.netrsc.org

Novel Reactivity Pathways and Mechanistic Discoveries

While the fundamental reactivity of phosphonates is well-established, ongoing research continues to uncover novel reaction pathways and provide deeper mechanistic insights. For this compound, this could involve exploring its participation in new types of carbon-phosphorus bond-forming reactions or its use as a precursor for more complex molecules.

Mechanistic studies often focus on understanding the intricate details of reaction pathways, such as the nature of intermediates and transition states. nih.govmdpi.com For phosphonate (B1237965) reactions, this can involve investigating the role of catalysts, the influence of solvent effects, and the stereochemical outcomes of reactions. mdpi.commdpi.com Understanding these mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones.

Recent areas of investigation in phosphonate chemistry that could be relevant to this compound include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts to form C-P bonds is a rapidly developing area. nih.gov Investigating the reactivity of this compound in such reactions could lead to new methods for synthesizing functionalized arylphosphonates.

Asymmetric Catalysis: The development of stereoselective methods for the synthesis of chiral organophosphorus compounds is of great interest. mdpi.com Exploring the potential for asymmetric transformations involving this compound could open up new avenues for the synthesis of enantiomerically pure phosphonates.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and sustainable alternative to traditional methods. rsc.org Investigating the photochemical reactivity of this compound could lead to the discovery of novel reaction pathways.

Advanced Functional Material Design Incorporating Phosphonate Scaffolds

The unique properties of the phosphonate group, such as its strong coordination to metal ions and its thermal stability, make it an attractive building block for the design of advanced functional materials. researchgate.netrsc.org this compound, as a representative arylphosphonate, can serve as a precursor to materials with tailored properties.

Phosphonate scaffolds are being incorporated into a variety of materials, including:

Metal-Organic Frameworks (MOFs): The phosphonate group can act as a linker to connect metal ions, forming porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Polymers: The incorporation of phosphonate groups into polymers can enhance their flame retardancy, thermal stability, and adhesive properties.

Biomaterials: Phosphonate-functionalized materials are being investigated for applications in bone tissue engineering and as coatings for medical implants due to their ability to bind to hydroxyapatite. rsc.org

The m-tolyl group in this compound can also be functionalized to introduce additional properties into the resulting materials. For example, the introduction of chromophores or redox-active moieties could lead to the development of materials with interesting optical or electronic properties.

Expanding Biological and Pharmacological Applications of Modified Phosphonates

Phosphonates are known for their diverse biological activities and have found applications as drugs, prodrugs, and enzyme inhibitors. mdpi.comfrontiersin.org The phosphonate group is often used as a bioisostere of the phosphate (B84403) or carboxylate group, providing increased stability towards enzymatic hydrolysis. nih.govfrontiersin.org While this compound itself may not have significant biological activity, it can serve as a versatile starting material for the synthesis of modified phosphonates with potential therapeutic applications.

Key areas of interest for the pharmacological applications of modified phosphonates include:

Antiviral and Anticancer Agents: Acyclic nucleoside phosphonates are an important class of antiviral drugs. frontiersin.org Modified arylphosphonates derived from this compound could be investigated for their potential as antiviral or anticancer agents.

Enzyme Inhibitors: Phosphonates can act as potent inhibitors of enzymes that process phosphate or carboxylate substrates. frontiersin.org This makes them attractive targets for the development of drugs for a variety of diseases.

Drug Delivery: The ability of phosphonates to bind to bone makes them useful for targeting drugs to the skeletal system. frontiersin.org

The discovery of new phosphonate natural products continues to inspire the design and synthesis of novel bioactive compounds. nih.gov By applying modern synthetic methodologies to this compound, it is possible to generate libraries of modified phosphonates for screening against a wide range of biological targets.

Computational Predictions and Experimental Validation in Phosphonate Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.com In the context of phosphonate chemistry, computational methods are used to:

Predict Molecular Properties: Calculate various properties of phosphonates, such as their electronic structure, reactivity, and spectroscopic signatures. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Investigate the detailed pathways of chemical reactions, including the identification of transition states and intermediates.

Design New Molecules: Predict the properties of hypothetical molecules, guiding the design of new compounds with desired characteristics.

For this compound, computational studies could be employed to:

Predict its reactivity in various chemical transformations.

Investigate the mechanism of its synthesis and derivatization reactions.

Design new functional materials and bioactive molecules based on its scaffold.

Experimental validation is crucial to confirm the predictions of computational models. nih.govmdpi.com This involves synthesizing the predicted molecules and characterizing their properties using a range of analytical techniques. The interplay between computational prediction and experimental validation is a powerful approach for accelerating the discovery and development of new molecules and materials. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing diethyl m-tolylphosphonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous phosphonates are prepared by reacting phosphonic acid derivatives with alcohols in the presence of dehydrating agents like sulfuric acid under reflux . Optimization involves controlling stoichiometry (e.g., excess ethanol to drive esterification) and using azeotropic solvents (e.g., cyclohexane) to remove water via Dean-Stark traps, improving yield . Monitoring reaction progress via TLC or GC-MS ensures completion, while post-synthesis purification employs vacuum distillation or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

- <sup>31</sup>P NMR : A singlet near δ 20–30 ppm confirms the phosphonate group .

- <sup>1</sup>H/<sup>13</sup>C NMR : Ethoxy groups (δ ~1.3 ppm for CH3, δ ~4.1 ppm for CH2) and aryl protons (δ 6.5–7.5 ppm) validate the structure .

- IR Spectroscopy : P=O stretches (1150–1250 cm⁻¹) and P-O-C bands (950–1050 cm⁻¹) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns aid in purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to potential toxicity and reactivity:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .

- Store in airtight containers away from oxidizing agents.

- In case of exposure, rinse skin/eyes with water and seek medical attention. Avoid inducing vomiting if ingested .

- Toxicity screening (e.g., bacterial mutagenicity assays) is recommended for novel derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?

Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, 1,3-dipolar cycloadditions with nitrones or nitrile oxides yield isoxazolidines with defined stereochemistry, as confirmed by NOESY correlations and coupling constants in NMR . Hydrogenation under controlled pressure (e.g., 15 bar H2) with Pd(OH)2-C catalysts preserves stereochemistry during functional group transformations .

Q. What methodologies resolve contradictions in spectral data for structurally similar phosphonate derivatives?

Contradictions (e.g., unexpected <sup>31</sup>P NMR shifts) may arise from solvent effects or impurities. Strategies include:

- Cross-validating with high-resolution MS to confirm molecular formulas .

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers) .

- X-ray crystallography for unambiguous structural assignment .

- Computational modeling (DFT) to predict spectral trends and correlate with experimental data .

Q. How can this compound be functionalized for applications in medicinal chemistry, and what are the key challenges?

Functionalization via:

- Nucleophilic substitution : Replacement of ethoxy groups with amines or thiols under basic conditions .

- Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl groups at the meta-tolyl position . Challenges include managing phosphorus oxidation states and avoiding side reactions. For example, protecting the phosphonate group with Boc or trimethylsilyl groups improves selectivity during derivatization .

Q. What experimental strategies improve the yield of this compound in multi-step syntheses?

- Stepwise purification : Isolate intermediates via flash chromatography to minimize carryover of unreacted starting materials .

- In situ quenching : Neutralize acidic byproducts (e.g., H2SO4) with NaHCO3 before extraction to prevent decomposition .

- Catalyst optimization : Use Pd/C or Raney Ni for selective hydrogenation of nitro or benzyl groups without reducing phosphonate esters .

Methodological Considerations

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

- Simulated biological media : Incubate the compound in PBS (pH 7.4) or gastric fluid (pH 1.2) at 37°C .

- Monitoring : Use <sup>31</sup>P NMR or HPLC to track degradation products (e.g., phosphonic acids).

- Kinetic analysis : Calculate half-life (t1/2) and activation energy (Ea) via Arrhenius plots .

Q. What analytical approaches are recommended for quantifying trace impurities in this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.